molecular formula C8H7BrN2S B1517323 6-Bromo-5-methylbenzo[D]thiazol-2-amine CAS No. 947248-62-6

6-Bromo-5-methylbenzo[D]thiazol-2-amine

Cat. No.: B1517323
CAS No.: 947248-62-6
M. Wt: 243.13 g/mol
InChI Key: CEDRKTDWUSPZEX-UHFFFAOYSA-N
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Description

6-Bromo-5-methylbenzo[d]thiazol-2-amine (CAS No: 947248-62-6) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and materials science research. This compound, with the molecular formula C 8 H 7 BrN 2 S and a molecular weight of 243.12 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The benzothiazole core is a privileged scaffold in drug discovery, known for conferring a wide range of biological activities . In pharmaceutical research, 2-aminobenzothiazole derivatives have demonstrated substantial potential as nanomolar-potency inhibitors against diverse human cancer cell lines, including breast, leukemia, lung, and colon cancers . This structural motif is a fundamental component in several clinically applied anticancer drugs, such as dasatinib and alpelisib, highlighting its importance in developing novel oncology therapeutics . The compound's specific structure, featuring a bromo substituent at the 6-position and a methyl group at the 5-position, allows for precise structural modifications, making it an ideal intermediate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties . Beyond oncology, research indicates that 2-aminobenzothiazole derivatives exhibit promising antiviral, antimicrobial, anti-inflammatory, and antitubercular activities . The molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, also makes it a valuable component in crystal engineering and the design of supramolecular architectures . For these reasons, this compound is a critical reagent for chemists working in drug discovery, organic synthesis, and materials science. It is supplied for laboratory research applications only. Handling and Storage: Store in a cool, dark, and dry place, sealed under inert conditions. Recommended long-term storage at 2-8°C .

Properties

IUPAC Name

6-bromo-5-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDRKTDWUSPZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromination and Amination of Benzothiazole Precursors

A robust approach involves the bromination of 5-methylbenzothiazole derivatives followed by amination at position 2. This is supported by the synthesis of related 6-bromo-2-aminobenzothiazole derivatives reported in the literature.

Key Steps:

  • Starting Material: 4-bromoaniline or 5-methylbenzothiazole derivatives.
  • Bromination: Introduction of bromine at position 6 using bromine in DMF, typically at room temperature for 3 hours.
  • Amination: Amino group introduction at position 2 via diazotization of the corresponding 2-amino derivative or direct amination using sodium amide or other amination reagents.

This method yields the target compound with moderate to good yields (~64% reported for related compounds) and allows for purification via recrystallization from ethanol or other solvents.

One-Step Amination Using Sodium Amide in Organic Solvent under Nitrogen

Though this method is described for a related compound (2-amino-5-methyl-6-bromopyridine), the principles are applicable to benzothiazole analogs. The process involves:

  • Dehydration of the organic solvent (e.g., toluene).
  • Addition of sodium amide under nitrogen atmosphere.
  • Heating the mixture followed by the addition of the brominated methyl-substituted heterocycle.
  • Refluxing to achieve amination.
  • Cooling, addition of ice water, separation of organic layer, concentration, and crystallization to isolate the product.

This method is noted for its safety, simplicity, and suitability for industrial scale-up, with yields up to 89.2% and high purity (~99.4%).

Multi-Step Synthesis via Thiourea and Bromine in DMF

Another approach involves:

  • Reaction of 2-amino-thiazole derivatives with bromine in DMF at room temperature.
  • Subsequent addition of sodium hydrogen carbonate and amines or sodium sulfide.
  • Heating at 70°C for 3 hours.
  • Cooling and precipitation of the product.
  • Purification by recrystallization or column chromatography.

This method has been used for synthesizing 5-substituted 2-aminothiazoles, which are structurally related to benzothiazoles, and can be adapted for preparing this compound.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Time & Temp Yield (%) Purification Method Notes
1 5-Methylbenzothiazole derivative Bromine in DMF, room temp, 3 h 3 h, RT ~64 Ethanol recrystallization Bromination followed by amination
2 Brominated methyl heterocycle Sodium amide in dehydrated solvent, N2 Reflux (time varies) 89.2 Crystallization from toluene One-step amination, industrial scale
3 2-Amino-thiazole derivatives Bromine, NaHCO3, amine, DMF, 70°C 3 h, 70°C Variable Recrystallization/Chromatography Multi-step, adaptable for benzothiazoles

Research Findings and Analytical Characterization

  • Purity and Yield: The one-step amination method provides high purity (99.4%) and high yield (89.2%), making it industrially viable.
  • Structural Confirmation: Products are confirmed by melting point, IR, UV-Vis, ^1H-NMR, and elemental analysis.
  • Reaction Safety: The use of sodium amide under nitrogen and controlled temperature reflux ensures safety and reproducibility.
  • Functional Group Stability: Intramolecular hydrogen bonding in related benzothiazole derivatives contributes to product stability.

Summary and Recommendations

The preparation of this compound is effectively achieved through:

  • Controlled bromination of methyl-substituted benzothiazoles.
  • Subsequent amination via sodium amide under inert atmosphere or via diazotization and coupling reactions.
  • Purification by recrystallization to achieve high purity.

Among the methods, the one-step amination using sodium amide in dehydrated organic solvent under nitrogen offers the best combination of yield, purity, and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylbenzo[D]thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents on the benzothiazole ring.

Scientific Research Applications

Chemistry

6-Bromo-5-methylbenzo[D]thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

  • Oxidation : Can form derivatives with hydroxyl or carbonyl groups.
  • Reduction : Modifications to the compound's functional groups.
  • Substitution : Introduction of different substituents on the benzothiazole ring .

Biology

The compound has shown significant promise in biological applications:

  • Antimicrobial Activity : Studies indicate that it exhibits efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. It may inhibit bacterial topoisomerases, crucial for DNA replication .
    Bacterial StrainIC50 Value (nM)
    ESKAPE Group<10
  • Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cell lines, modulating pathways related to cell survival and proliferation .

Medicine

The compound is being explored as an intermediate in drug synthesis, particularly in developing new therapeutic agents. Its structural characteristics are conducive to modifications that enhance biological activity .

Antibacterial Activity

A study on substituted benzothiazole derivatives highlighted that compounds similar to this compound displayed potent antibacterial activity with IC50 values below 10 nM against DNA gyrase .

Structure-Activity Relationship (SAR)

Research has shown that the presence of electron-withdrawing groups like bromine enhances biological activity. Modifications to both the thiazole core and phenyl substituents significantly affect antimicrobial efficacy .

Anticancer Mechanisms

Preliminary findings indicate that benzothiazole derivatives may activate apoptosis pathways in cancer cells, although specific mechanisms remain under investigation .

Mechanism of Action

The mechanism by which 6-Bromo-5-methylbenzo[D]thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine and Methyl Substitution

4-Bromo-6-methylbenzo[d]thiazol-2-amine (1b)
  • Structure : Bromine at 4-position, methyl at 6-position.
  • Synthesis : Bromination of 6-methylbenzo[d]thiazol-2-amine yields this isomer .
  • Physical Properties : Melting point (211–212°C), higher than many analogs due to enhanced crystallinity.
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 2.37 (s, CH₃), 7.32 (s, aromatic H) .
    • ESI-MS : m/z 242 [M⁺] .
6-Bromo-N-methylbenzo[d]thiazol-2-amine
  • Structure : Bromine at 6-position, N-methylamine substituent.
  • Molecular Weight : 243.122 g/mol, nearly identical to the target compound .
  • Spectral Data: ¹H NMR: Distinct methylamino resonance (δ ~3.0 ppm for N–CH₃) .
  • Key Difference : The N-methyl group introduces steric hindrance, which may affect binding to biological targets like kinases or tubulin.

Functional Group Variations

5-Bromo-N-ethylbenzo[d]thiazol-2-amine (13a)
  • Structure : Ethylamine substituent at the 2-position, bromine at 5-position.
  • Physical Properties : Melting point (162–166°C) .
  • Spectral Data :
    • ESI-MS : m/z 257.03 [MH⁺] .
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine
  • Structure : Thiophene ring at 4-position, bromine at 5-position.
  • Molecular Formula : C₇H₅BrN₂S₂ .
  • Key Difference : The thiophene moiety introduces π-π stacking capabilities, which could improve binding to aromatic residues in enzyme active sites.

Halogen and Heterocyclic Modifications

5-Bromo-4-(trifluoromethyl)thiazol-2-amine
  • Structure : Trifluoromethyl (CF₃) at 4-position, bromine at 5-position.
  • Molecular Formula : C₄H₂BrF₃N₂S .
  • Key Difference : The electron-withdrawing CF₃ group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the methyl-substituted target compound.
N-(6-methylbenzo[d]thiazol-2-yl)benzamide (3a)
  • Structure : Benzamide substituent at the 2-position.
  • Synthesis : Derived from 6-methylbenzo[d]thiazol-2-amine via acylation .
  • Key Difference : The benzamide group enables hydrogen bonding with biological targets, as seen in tubulin inhibitors .

Reactivity in Cross-Coupling Reactions

  • 6-Bromo-5-methylbenzo[d]thiazol-2-amine : The 5-bromo substituent is sterically accessible for Suzuki-Miyaura couplings, similar to 6-bromoquinazoline derivatives used in kinase inhibitor synthesis .
  • 4-Bromo-6-methyl isomer : Less reactive due to steric shielding by the adjacent methyl group .

Data Tables

Table 1. Physical and Spectral Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) ESI-MS [MH⁺] Key Substituents
This compound 243.12 N/A N/A 5-Br, 6-CH₃
4-Bromo-6-methylbenzo[d]thiazol-2-amine 242.12 211–212 242 4-Br, 6-CH₃
5-Bromo-N-ethylbenzo[d]thiazol-2-amine 257.03 162–166 257.03 5-Br, N-CH₂CH₃
6-Bromo-N-methylbenzo[d]thiazol-2-amine 243.12 N/A N/A 6-Br, N-CH₃

Biological Activity

6-Bromo-5-methylbenzo[D]thiazol-2-amine is a compound within the thiazole family, characterized by its structural features which include a bromine atom and a methyl group attached to the benzothiazole ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including those classified under the ESKAPE group, which are notorious for their resistance to antibiotics. For instance, studies have demonstrated that related compounds in the benzothiazole family possess low nanomolar inhibition against DNA gyrase and Topoisomerase IV from Escherichia coli, suggesting a mechanism that may extend to this compound as well .

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, thereby influencing various biological pathways. For example, it may inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria .

Case Studies and Research Findings

  • Antibacterial Activity : A study on substituted benzothiazole derivatives highlighted that certain analogs, including those similar to this compound, displayed potent antibacterial activity with IC50 values below 10 nM against DNA gyrase .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as bromine at specific positions on the thiazole ring has been correlated with enhanced biological activity. Modifications to the thiazole core and phenyl substituents have been shown to significantly affect antimicrobial efficacy .
  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. The exact pathways remain under investigation but are believed to involve the modulation of signaling pathways related to cell survival and proliferation .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityIC50 (nM)
This compoundBenzothiazole structureAntibacterial against ESKAPE pathogens<10
5-MethylbenzothiazoleMethyl group on benzothiazoleModerate antibacterial activity>100
2-AminobenzothiazoleAmino group at position 2Anticancer propertiesNot specified

Q & A

Q. Basic

  • ¹H NMR : Expect aromatic protons as doublets (δ 7.2–7.9 ppm, J = 8–10 Hz) and NH₂ protons as broad singlets (δ 6.3–7.6 ppm). Methyl groups appear as singlets (δ 2.3–2.5 ppm) .
  • ¹³C NMR : Thiazole carbons resonate at δ 120–160 ppm; brominated carbons show deshielding (~δ 130 ppm) .
  • IR : N-H stretches (3300–3400 cm⁻¹), C-Br (550–600 cm⁻¹), and thiazole ring vibrations (1450–1600 cm⁻¹) .
  • HRMS : Exact mass [M+H]⁺ = 243.9872 (C₈H₇BrN₂S⁺) confirms molecular integrity .

Example :
For 6-bromo analogs, HRMS data match theoretical values within 1 ppm error, ensuring structural confirmation .

What challenges arise in regioselective bromination during synthesis, and how are they addressed?

Advanced
Challenges :

  • Competing bromination at the 4- or 7-positions due to electron-donating methyl group effects.
  • Over-bromination leading to di-substituted byproducts.

Q. Solutions :

  • Directed metalation : Use of LDA (lithium diisopropylamide) to deprotonate the 6-position, followed by electrophilic bromination .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h at 150°C) and improves regioselectivity via controlled heating .
  • Computational modeling : DFT studies predict bromination sites by analyzing Fukui indices for electrophilic attack .

How do the 6-bromo and 5-methyl substituents influence electronic properties and reactivity?

Q. Advanced

  • Electronic effects :
    • The bromine atom (σₚ = +0.23) withdraws electrons via inductive effects, polarizing the thiazole ring.
    • The methyl group (σₚ = -0.17) donates electrons, creating a charge gradient that enhances nucleophilic substitution at the 2-amine position .
  • Reactivity :
    • Bromine facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., aryl boronic acids) .
    • Methyl group stabilizes intermediates in Michael addition reactions, as seen in benzothiazole-based inhibitors .

Q. Advanced

  • X-ray crystallography : Resolves intermolecular N-H⋯N/S interactions (bond lengths ~2.8–3.0 Å) and π-π stacking (3.5–4.0 Å spacing) .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Thermal analysis (DSC/TGA) : Correlates melting points (e.g., 219–221°C for 6-bromo analogs) with crystal stability .

Example :
For 6-bromobenzo[d]thiazol-2-amine, crystal packing reveals dimeric units via N-H⋯S bonds, stabilizing the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-methylbenzo[D]thiazol-2-amine
Reactant of Route 2
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6-Bromo-5-methylbenzo[D]thiazol-2-amine

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